4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one
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Overview
Description
4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one: is a pentacyclic triterpenoid compound that belongs to the friedelane family. These compounds are known for their complex structures and diverse biological activities. This compound has been isolated from various plant sources, including the stem bark of Dichapetalum barteri and Euonymus revolutus . It is characterized by its unique molecular structure, which includes a fused ring system and various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one typically involves multiple steps, starting from simpler triterpenoid precursors. One common approach is the oxidation of friedelin to form this compound. This process often involves the use of strong oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources remains a viable method. The compound can be isolated from plant materials using solvent extraction followed by chromatographic purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex triterpenoids.
Biology: Investigated for its cytotoxic properties against cancer cell lines.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals
Mechanism of Action
The mechanism of action of 4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one involves its interaction with various molecular targets and pathways. It has been shown to modulate the AMPK-mTOR signaling pathway, which plays a crucial role in autophagy and cellular metabolism. This modulation enhances the compound’s pharmacological effects, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Friedelin: Another pentacyclic triterpenoid with similar structural features.
Betulinic Acid: Known for its anti-cancer properties.
Betulonic Acid: An oxidized derivative of betulinic acid with enhanced biological activity.
Uniqueness
4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one stands out due to its unique molecular structure and specific biological activities. Its ability to modulate key signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20,22-24H,9-19H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPANOBLGVXYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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